molecular formula C8H12O2 B14615558 4-Hydroxy-4-methyl-2-heptynal CAS No. 58678-94-7

4-Hydroxy-4-methyl-2-heptynal

Cat. No.: B14615558
CAS No.: 58678-94-7
M. Wt: 140.18 g/mol
InChI Key: KLJUFRONANNLHG-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-2-heptynal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a hydroxyl group, a methyl group, and an aldehyde group attached to a heptynal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-2-heptynal can be achieved through several methods. One common approach involves the aldol condensation of acetone with propargyl aldehyde, followed by selective reduction and oxidation steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and subsequent steps may require catalysts like palladium or platinum for selective hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous distillation processes to ensure high purity and yield. The use of ion exchange resins and magnesium hydroxide as mixed catalysts can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-2-heptynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: 4-Hydroxy-4-methyl-2-heptynoic acid.

    Reduction: 4-Hydroxy-4-methyl-2-heptynol.

    Substitution: Depending on the substituent, various derivatives can be formed.

Scientific Research Applications

4-Hydroxy-4-methyl-2-heptynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-2-heptynal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical processes. The compound’s reactivity is largely determined by the presence of the triple bond, which can undergo addition reactions with electrophiles and nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methyl-2-pentanone:

    4-Hydroxy-4-methyl-2-pentanol: A related alcohol with similar reactivity but different physical properties.

Uniqueness

The presence of the triple bond in the heptynal structure allows for unique chemical transformations that are not possible with compounds like 4-Hydroxy-4-methyl-2-pentanone .

Properties

CAS No.

58678-94-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-hydroxy-4-methylhept-2-ynal

InChI

InChI=1S/C8H12O2/c1-3-5-8(2,10)6-4-7-9/h7,10H,3,5H2,1-2H3

InChI Key

KLJUFRONANNLHG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#CC=O)O

Origin of Product

United States

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